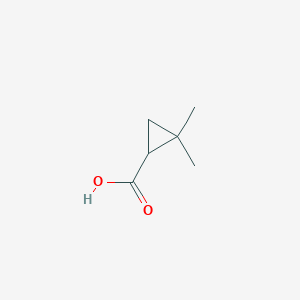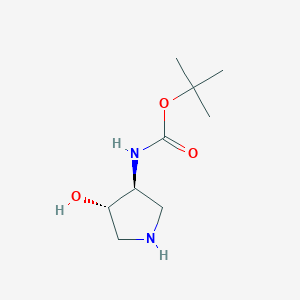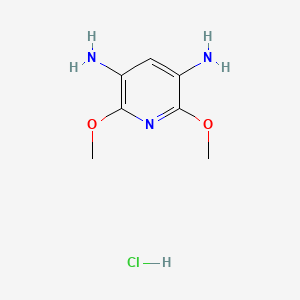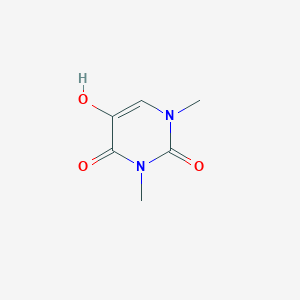
(Z)-Ethyl 2-(piperidin-3-ylidene)acetate
Overview
Description
“(Z)-Ethyl 2-(piperidin-3-ylidene)acetate” is a chemical compound with the linear formula C9H16ClNO2 . It is often available in the form of a hydrochloride .
Molecular Structure Analysis
The molecular structure of “(Z)-Ethyl 2-(piperidin-3-ylidene)acetate” is represented by the InChI code: 1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6-; . The molecular weight of the compound is 205.68 .Physical And Chemical Properties Analysis
“(Z)-Ethyl 2-(piperidin-3-ylidene)acetate” is a solid at room temperature . It has a molecular weight of 205.68 .Scientific Research Applications
Synthesis Methods : The compound has been synthesized through various methods, including the reaction of aldehydes with phenacyl azides under metal-free conditions, leading to the formation of highly functionalized ethyl (Z)-2-((Z)-3-(2-oxo-2-arylethylidene)-2,3-dihydro-1H-benzo[e]isoindol-1-ylidene)-acetates with good yields. This method is compatible with a wide range of functional groups, showcasing the versatility of this compound in chemical synthesis (Prasad et al., 2021).
Crystal Structure : The crystal structure of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, has been elucidated, showing that it crystallizes in the triclinic p-1 space group. Such studies are crucial for understanding the molecular conformation and potential intermolecular interactions, which can influence the compound's reactivity and properties (Kariyappa et al., 2016).
Antimicrobial Activities : Compounds synthesized from or related to (Z)-Ethyl 2-(piperidin-3-ylidene)acetate have been evaluated for their antimicrobial activities. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, was assessed for its antimicrobial and antifungal susceptibilities, showing potential as a lead compound in the development of new antimicrobial agents (Kumar et al., 2016).
Antioxidant Activities : Similar compounds have also been studied for their antioxidant properties, further demonstrating the wide range of applications that derivatives of (Z)-Ethyl 2-(piperidin-3-ylidene)acetate might have in medicinal and pharmaceutical research (Kumar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl (2Z)-2-piperidin-3-ylideneacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYRQDPJLVARKM-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethyl 2-(piperidin-3-ylidene)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





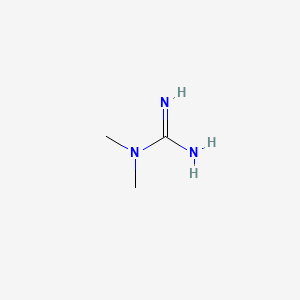

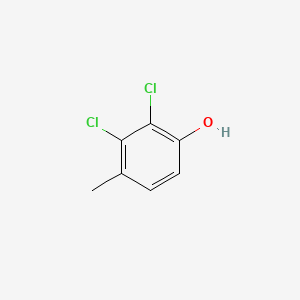
![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
